Diphenylacetylene-D 10
Overview
Description
It is a colorless solid with the molecular formula C14D10 and a molecular weight of 188.29 g/mol . The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl rings, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylacetylene-D 10 can be synthesized through several methods. One common method involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation using potassium hydroxide to yield diphenylacetylene . The deuterated version can be obtained by using deuterated reagents in the synthesis process.
Another method involves the coupling of iodobenzene and the copper salt of phenylacetylene in the Castro-Stephens coupling reaction . The related Sonogashira coupling involves the coupling of iodobenzene and phenylacetylene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, dehydrohalogenation, and coupling reactions, followed by purification techniques like crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Diphenylacetylene-D 10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound to diphenylethane or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones and other oxygenated compounds.
Reduction: Formation of diphenylethane and other reduced derivatives.
Substitution: Formation of various substituted diphenylacetylene derivatives.
Scientific Research Applications
Diphenylacetylene-D 10 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Utilized in studies involving deuterium isotope effects and metabolic tracing.
Medicine: Investigated for its potential therapeutic applications in cancer and neurodegenerative diseases.
Industry: Employed in the production of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of diphenylacetylene-D 10 involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a ligand, facilitating the formation of metal complexes and catalyzing reactions. In biological systems, the deuterium atoms can influence metabolic pathways and enzyme activities, providing insights into reaction mechanisms and isotope effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylacetylene: The non-deuterated version with similar chemical properties but different isotopic composition.
Phenylacetylene: A related compound with a single phenyl group attached to an acetylene unit.
Tetraphenylcyclopentadienone: A compound that can react with diphenylacetylene to form hexaphenylbenzene.
Uniqueness
Diphenylacetylene-D 10 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for detailed studies of isotope effects, making it valuable in both chemical and biological research.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXLCKWQFKACW-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584206 | |
Record name | 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19339-46-9 | |
Record name | 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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